2-Bromo-5-iodophenyl methyl sulphone

Description

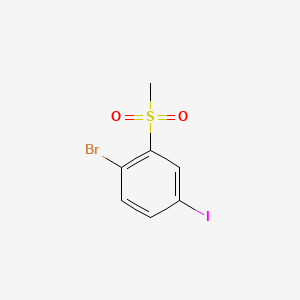

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOISVHLEEWJWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263019 | |

| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820619-59-7 | |

| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodophenyl methyl sulphone

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 2-Bromo-5-iodophenyl methyl sulphone, a halogenated aryl sulfone with potential applications in pharmaceutical and materials science research. The proposed synthesis is a robust, three-step process commencing from the readily accessible starting material, 4-bromoaniline. Each step is detailed with a causal explanation of experimental choices, step-by-step protocols, and mechanistic insights. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-documented method for obtaining this compound. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction and Strategic Overview

Aryl sulfones are a prominent structural motif in medicinal chemistry and materials science, valued for their metabolic stability and unique electronic properties. The specific substitution pattern of this compound, featuring two different halogens and a methyl sulfone group, makes it an attractive building block for creating complex molecular architectures, particularly through selective cross-coupling reactions at the bromine and iodine positions.

This guide outlines a logical and efficient synthetic strategy, beginning with the synthesis of the key intermediate, 2-bromo-5-iodoaniline, followed by a Sandmeyer-type reaction to install a methylthio group, and culminating in a controlled oxidation to yield the target sulfone.

Overall Synthesis Workflow

The synthesis is designed as a linear sequence of three core transformations, each building upon well-established and reliable organic chemistry principles.

Caption: High-level overview of the synthesis pathway.

Part 1: Synthesis of the Key Precursor: 2-Bromo-5-iodoaniline

The foundation of this synthesis is the reliable preparation of 2-bromo-5-iodoaniline. While this compound is commercially available, its synthesis from more common starting materials is well-documented and provides a cost-effective route for large-scale preparations. A common method involves the reduction of 4-bromo-1-iodo-2-nitrobenzene.[1] An alternative and practical laboratory-scale synthesis starts from 4-bromoaniline, proceeding through a multi-step sequence involving acetylation, chlorination, hydrolysis, iodination, and deamination, though a more direct iodination of a protected 4-bromoaniline is also feasible.[2][3]

For the purpose of this guide, we will consider 2-bromo-5-iodoaniline as the starting material for the core synthesis. Its availability from commercial sources or through established literature procedures is a critical first step.[1][4]

Part 2: Core Synthesis Pathway

Step 1: Diazotization of 2-Bromo-5-iodoaniline and Thiolation to 2-Bromo-5-iodophenyl methyl sulfide

The conversion of the primary amino group of 2-bromo-5-iodoaniline into the methyl sulfide is achieved via a Sandmeyer-type reaction. This process involves two key stages: the formation of a diazonium salt, followed by its reaction with a sulfur-based nucleophile.

Expertise & Rationale: The diazotization of primary aromatic amines is a classic and powerful transformation.[5][6] It converts the amino group into an excellent leaving group (N₂ gas), which can then be displaced by a wide variety of nucleophiles.[7] The reaction must be conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8] The subsequent reaction with a methylthiolating agent, such as dimethyl disulfide in the presence of a copper catalyst, introduces the desired methylthio moiety. The use of copper(I) is crucial as it facilitates a single-electron transfer mechanism, initiating the radical-nucleophilic aromatic substitution.[9][10][11]

Caption: Mechanism of the Sandmeyer-type reaction.

-

Preparation of the Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution. Confirm the presence of excess nitrous acid with starch-iodide paper (should turn blue-black).[8]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of dimethyl disulfide (1.5 eq) and a catalytic amount of copper(I) bromide (CuBr, 0.1 eq) in a suitable organic solvent like acetonitrile.

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-5-iodophenyl methyl sulfide.

-

Step 2: Oxidation to this compound

The final step is the oxidation of the intermediate sulfide to the target sulfone. This transformation is reliably achieved using a strong oxidizing agent.

Expertise & Rationale: The oxidation of sulfides can proceed in two stages, first to the sulfoxide and then to the sulfone.[12] To ensure a complete conversion to the sulfone, a stoichiometric excess of the oxidant is typically used. Hydrogen peroxide (H₂O₂) is an excellent choice as it is inexpensive, effective, and environmentally benign, with water being the only byproduct.[13][14][15] The reaction is often carried out in a solvent like acetic acid, which can facilitate the oxidation process, sometimes forming peracetic acid in situ, a potent oxidant.[16][17]

Caption: Stepwise oxidation of sulfide to sulfone.

-

Reaction Setup:

-

Dissolve the 2-bromo-5-iodophenyl methyl sulfide (1.0 eq) obtained from the previous step in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

-

Oxidation:

-

Slowly add 30% aqueous hydrogen peroxide (2.5-3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed. Depending on the substrate, gentle heating may be required to drive the reaction to completion.[16]

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. A white precipitate of the sulfone should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any residual hydrogen peroxide.

-

To remove any remaining impurities, the crude sulfone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum.

-

Data Summary and Characterization

The following table summarizes the expected outcomes for each step of the synthesis. Yields are based on typical results for analogous reactions reported in the literature.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| 1. Diazotization & Thiolation | 2-Bromo-5-iodophenyl methyl sulfide | C₇H₆BrIS | 344.00 | 60-75% | Oil or Low-melting solid |

| 2. Oxidation | This compound | C₇H₆BrIO₂S | 376.00 | >90% | Crystalline Solid |

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Conclusion

The synthetic pathway detailed in this guide represents a robust and reliable method for the preparation of this compound. By leveraging fundamental and well-understood reactions such as diazotization, the Sandmeyer reaction, and sulfide oxidation, this guide provides the necessary detail for researchers to confidently synthesize this valuable chemical building block. The emphasis on explaining the rationale behind experimental choices and providing detailed protocols ensures that the process is both reproducible and adaptable.

References

- BenchChem. (2025).

- Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014).

- Google Patents. (n.d.).

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC.

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodin

- Google Patents. (n.d.).

- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. (n.d.). Yashwantrao Chavan College of Science, Karad.

- ResearchGate. (n.d.). Oxidation of thioanisole with H 2 O 2 in the presence of acetic acid....

- Studylib. (n.d.).

- ResearchGate. (2025). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....

- J&K Scientific LLC. (n.d.). 2-Bromo-5-iodoaniline | 111721-74-5.

- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017). International Journal of Pharmaceutical Sciences Review and Research.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). 5-BROMO-2-IODOANILINE synthesis.

- Organic Syntheses Procedure. (n.d.). methyl phenyl sulfoxide.

- Reddit. (2024). Question on purifying aryl Sulfonic acids.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- ResearchGate. (2025).

- ElectronicsAndBooks. (n.d.). A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- ResearchGate. (n.d.). Synthesis of aryl sulfides by reduction of aryl diazonium salts by PRC.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- PMC. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.

- ACS Publications. (n.d.).

- ChemRxiv | Cambridge Open Engage. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts.

- Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene.

- ACS Publications. (2025).

- ResearchGate. (n.d.).

- ACS Publications. (2021).

Sources

- 1. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromo-4-iodo-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodo-2-(methylsulfonyl)benzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, an iodine atom, and a methylsulfonyl group on a benzene ring, presents a unique platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds, in conjunction with the electron-withdrawing nature of the methylsulfonyl group, allows for selective and sequential functionalization. This makes the compound a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.

This guide provides a comprehensive overview of the available characterization data, a proposed synthetic route, and an analysis of its potential reactivity and applications. It is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1820619-59-7 | Commercial Supplier Data |

| Molecular Formula | C₇H₆BrIO₂S | Calculated |

| Molecular Weight | 360.99 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Analogy with similar substituted benzenes. |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | Based on the nonpolar aromatic ring and the polar sulfonyl group. |

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for 1-Bromo-4-iodo-2-(methylsulfonyl)benzene, based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Proton Environment 1 (adjacent to the methylsulfonyl group): This proton is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the adjacent SO₂Me group. It will likely appear as a doublet.

-

Proton Environment 2 (between the bromine and iodine atoms): This proton will experience the combined electronic effects of the two halogen substituents and will likely appear as a doublet of doublets.

-

Proton Environment 3 (adjacent to the bromine atom): This proton's chemical shift will be influenced by the ortho-bromine and meta-methylsulfonyl groups, likely appearing as a doublet.

-

Methyl Protons: A sharp singlet, integrating to three protons, is expected for the methyl group of the methylsulfonyl moiety, likely appearing in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display seven unique signals: six for the aromatic carbons and one for the methyl carbon.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbon bearing the methylsulfonyl group will be significantly downfield. The carbons attached to the halogens (C-Br and C-I) will also have characteristic chemical shifts.

-

Methyl Carbon: The carbon of the methyl group will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching |

| C-S | 800-600 | Stretching |

| C-Br | 700-500 | Stretching |

| C-I | ~500 | Stretching |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (360.99 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of approximately equal intensity.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methylsulfonyl group, bromine, and iodine atoms.

Proposed Synthetic Strategy

A plausible synthetic route to 1-Bromo-4-iodo-2-(methylsulfonyl)benzene can be envisioned starting from commercially available 1-bromo-4-iodobenzene. This multi-step synthesis would involve the introduction of the methylsulfonyl group onto the aromatic ring.

Figure 1: A proposed synthetic pathway for 1-Bromo-4-iodo-2-(methylsulfonyl)benzene.

Step-by-Step Protocol

-

Nitration of 1-Bromo-4-iodobenzene:

-

To a stirred solution of 1-bromo-4-iodobenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-iodo-2-nitrobenzene.

-

-

Reduction of the Nitro Group:

-

To a solution of 1-bromo-4-iodo-2-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture at reflux until the starting material is consumed.

-

Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and filter through celite.

-

Extract the filtrate with an organic solvent, wash, dry, and concentrate to obtain 2-bromo-5-iodoaniline.

-

-

Introduction of the Methylthio Group:

-

Diazotize 2-bromo-5-iodoaniline by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature.

-

In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa).

-

Slowly add the diazonium salt solution to the sodium thiomethoxide solution.

-

Stir the reaction mixture until the evolution of nitrogen gas ceases.

-

Extract the product, 1-bromo-4-iodo-2-(methylthio)benzene, with an organic solvent.

-

-

Oxidation to the Methylsulfonyl Group:

-

Dissolve 1-bromo-4-iodo-2-(methylthio)benzene in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise at 0 °C.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and a base to remove acidic byproducts.

-

Purify the crude product by column chromatography to yield the final product, 1-bromo-4-iodo-2-(methylsulfonyl)benzene.

-

Reactivity and Potential Applications

The unique arrangement of substituents in 1-Bromo-4-iodo-2-(methylsulfonyl)benzene makes it a highly valuable building block for creating complex molecules through selective cross-coupling reactions.

Figure 2: Workflow illustrating the selective functionalization of 1-Bromo-4-iodo-2-(methylsulfonyl)benzene.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. This sequential cross-coupling strategy is highly advantageous for the synthesis of unsymmetrical biaryls and other complex structures, which are prevalent in many biologically active molecules. The electron-withdrawing methylsulfonyl group can also influence the reactivity of the aromatic ring and may offer opportunities for nucleophilic aromatic substitution reactions under certain conditions.

Safety Information

Based on data from commercial suppliers, 1-Bromo-4-iodo-2-(methylsulfonyl)benzene should be handled with appropriate safety precautions.

-

GHS Pictogram:

- (Warning)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide to the Physicochemical Characterization of 1-Bromo-4-iodo-2-(methylsulfonyl)benzene (CAS 1820619-59-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Bromo-4-iodo-2-(methylsulfonyl)benzene, identified by the CAS number 1820619-59-7, is a halogenated aromatic sulfone.[1][2][3] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their unique substitution patterns, which allow for selective functionalization in cross-coupling reactions and other synthetic transformations. The presence of a bromine, an iodine, and a methylsulfonyl group on the benzene ring provides multiple reaction sites with differential reactivity, making it a versatile building block for the synthesis of complex molecules.

This guide provides a comprehensive overview of the core physical properties of 1-Bromo-4-iodo-2-(methylsulfonyl)benzene and outlines the rigorous experimental methodologies for their determination. The focus is on the "why" behind the "how," offering insights into the principles that ensure data integrity and reproducibility in a research and development setting.

I. Core Molecular and Physical Attributes

A foundational understanding of a compound's properties begins with its molecular identity and key physical constants. While specific experimental data for 1-Bromo-4-iodo-2-(methylsulfonyl)benzene is not extensively reported in public literature, its fundamental attributes can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 1820619-59-7 | [1][2][3] |

| Synonyms | 2-Bromo-5-iodophenyl methyl sulphone | |

| Molecular Formula | C₇H₆BrIO₂S | [1][4] |

| Molecular Weight | 360.99 g/mol | |

| Appearance | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [1] |

II. Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, self-validating experimental protocols for determining the key physical properties of a novel solid compound like 1-Bromo-4-iodo-2-(methylsulfonyl)benzene.

A. Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 1 °C) suggests high purity, while a broad range often indicates the presence of impurities.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground to a powder. This ensures uniform heat distribution. The powder is then carefully packed into a glass capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus. The starting temperature is set to approximately 20 °C below the expected melting point (if unknown, a preliminary rapid heating run can be performed to estimate the range).

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute. A slower ramp rate in the vicinity of the melting point is crucial for accuracy.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid phase has transformed into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

B. Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation. A systematic approach is employed to determine the solubility of the compound in a range of common laboratory solvents.

Experimental Workflow: Solubility Assessment

Caption: Iterative process for determining solubility.

Step-by-Step Protocol:

-

Initial Setup: A precisely weighed amount of 1-Bromo-4-iodo-2-(methylsulfonyl)benzene (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A selected solvent (e.g., dichloromethane, methanol, water) is added in small, measured increments (e.g., 0.1 mL).

-

Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or sonicator) at a constant temperature (typically room temperature, 20-25 °C) to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for complete dissolution. The absence of any solid particles indicates complete dissolution.

-

Quantification: The total volume of solvent required to completely dissolve the solute is recorded. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or as a qualitative descriptor (e.g., soluble, sparingly soluble, insoluble).

This process is repeated for a panel of solvents with varying polarities to generate a comprehensive solubility profile.

C. Structural and Purity Confirmation

While not strictly physical properties, spectroscopic and chromatographic techniques are indispensable for confirming the chemical structure and assessing the purity of the compound, which in turn validates the physical property measurements.

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical methods for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. The area under the peak corresponding to the main compound relative to the total area of all peaks gives a quantitative measure of purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the sulfonyl (S=O) and aromatic (C-H, C=C) vibrations.

III. Conclusion

IV. References

-

PubChem. CID 177816485 | C9H6BrIO2S. [Link]

-

AOBChem. 1-Bromo-4-iodo-2-(methylsulfonyl)benzene. [Link]

-

Arctom Scientific. CAS NO. 1820619-59-7 | this compound. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-iodo-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-iodo-2-(methylsulfonyl)benzene, a halogenated aromatic sulfone of significant interest in synthetic and medicinal chemistry. This document elucidates the compound's precise chemical identity, including its IUPAC name and structure, and details its physicochemical properties. A significant focus is placed on a robust, two-step synthetic protocol, commencing from the readily available precursor, 1-bromo-4-iodobenzene. The guide offers a detailed, step-by-step methodology for both the introduction of the methylthio group and its subsequent oxidation to the target sulfone. Furthermore, this document provides a thorough spectroscopic characterization of 1-bromo-4-iodo-2-(methylsulfonyl)benzene, including theoretical data to aid in its identification and quality control. The strategic importance of this compound as a versatile building block in drug discovery and materials science is also discussed, highlighting its potential in the synthesis of complex molecular architectures through modern cross-coupling methodologies.

Introduction: The Strategic Importance of Halogenated Aromatic Sulfones

Aromatic sulfones are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved therapeutic agents. The methylsulfonyl group, in particular, is prized for its ability to enhance solubility, act as a hydrogen bond acceptor, and modulate the electronic properties of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile. When incorporated into a polyhalogenated aromatic scaffold, such as in 1-bromo-4-iodo-2-(methylsulfonyl)benzene, the resulting compound becomes a powerful and versatile intermediate for the synthesis of complex, highly functionalized molecules.

The presence of three distinct functional moieties—a bromine atom, an iodine atom, and a methylsulfonyl group—on a single benzene ring offers medicinal chemists a rich platform for selective chemical modifications. The differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and regioselective introduction of various substituents, a critical advantage in the construction of sophisticated molecular architectures.[1][2] This guide aims to provide researchers and drug development professionals with the essential technical knowledge to effectively synthesize, characterize, and strategically utilize 1-bromo-4-iodo-2-(methylsulfonyl)benzene in their research endeavors.

Compound Identification and Physicochemical Properties

IUPAC Name and Chemical Structure

The unequivocally correct IUPAC name for the topic compound is 1-bromo-4-iodo-2-(methylsulfonyl)benzene .[3][4]

-

CAS Number: 1820619-59-7

-

Molecular Formula: C₇H₆BrIO₂S

-

Molecular Weight: 360.99 g/mol

The chemical structure of 1-bromo-4-iodo-2-(methylsulfonyl)benzene is depicted below:

Caption: Structure of 1-bromo-4-iodo-2-(methylsulfonyl)benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-4-iodo-2-(methylsulfonyl)benzene is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 360.99 g/mol | [3][4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | General knowledge |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General knowledge |

| XLogP3-AA | 3.1 | Predicted |

Synthesis of 1-Bromo-4-iodo-2-(methylsulfonyl)benzene: A Detailed Protocol

The synthesis of 1-bromo-4-iodo-2-(methylsulfonyl)benzene can be efficiently achieved in a two-step sequence starting from the commercially available 1-bromo-4-iodobenzene. This synthetic strategy involves the introduction of a methylthio group via a nucleophilic aromatic substitution reaction, followed by oxidation to the corresponding sulfone.

Caption: Synthetic workflow for 1-bromo-4-iodo-2-(methylsulfonyl)benzene.

Step 1: Synthesis of 1-Bromo-4-iodo-2-(methylthio)benzene

Causality of Experimental Choices: This step utilizes a lithium-halogen exchange reaction followed by quenching with an electrophilic sulfur source. n-Butyllithium is a strong base and nucleophile, capable of selectively deprotonating the most acidic proton on the aromatic ring, which is ortho to the bromine atom due to its electron-withdrawing inductive effect. The subsequent reaction with dimethyl disulfide introduces the methylthio group at this position. The low temperature (-78 °C) is crucial to control the reactivity of the organolithium intermediate and prevent side reactions.

Experimental Protocol:

-

To a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add dimethyl disulfide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-iodo-2-(methylthio)benzene.

Step 2: Oxidation to 1-Bromo-4-iodo-2-(methylsulfonyl)benzene

Causality of Experimental Choices: The oxidation of the sulfide to the sulfone is a common and reliable transformation in organic synthesis.[5][6][7] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) to ensure the solubility of the reactants. Using a slight excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone.

Experimental Protocol:

-

Dissolve 1-bromo-4-iodo-2-(methylthio)benzene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-bromo-4-iodo-2-(methylsulfonyl)benzene.

Spectroscopic Characterization

Accurate spectroscopic characterization is paramount for confirming the identity and purity of the synthesized 1-bromo-4-iodo-2-(methylsulfonyl)benzene. The following table summarizes the expected spectroscopic data.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling with adjacent protons. The methyl protons of the sulfonyl group will appear as a singlet in the upfield region (typically δ 3.0-3.5 ppm). |

| ¹³C NMR | The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the halogens and the sulfonyl group will be significantly deshielded. |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the sulfone group (S=O stretching) will be observed in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (360.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one iodine atom. |

Applications in Drug Discovery and Materials Science

1-bromo-4-iodo-2-(methylsulfonyl)benzene is a highly valuable building block for the synthesis of complex organic molecules due to the differential reactivity of its two halogen atoms.[1][2] The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[8] This allows for selective functionalization at the 4-position, while leaving the bromine at the 2-position available for subsequent transformations.

This stepwise functionalization is a powerful strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9] For instance, a complex aryl or heteroaryl group can be introduced at the 4-position via a Suzuki coupling, followed by a subsequent coupling reaction or other modification at the 2-position. This approach enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Caption: Strategic functionalization of 1-bromo-4-iodo-2-(methylsulfonyl)benzene.

Conclusion

This technical guide has provided a detailed and authoritative overview of 1-bromo-4-iodo-2-(methylsulfonyl)benzene. Its unambiguous identification, physicochemical properties, and a robust, well-rationalized synthetic protocol have been presented. The spectroscopic data provided will serve as a valuable reference for its characterization. The discussion on its applications highlights the strategic importance of this molecule as a versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. The ability to perform selective, stepwise functionalization reactions makes 1-bromo-4-iodo-2-(methylsulfonyl)benzene a powerful tool for medicinal chemists and process development scientists.

References

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11522, 1-Bromo-4-iodobenzene. Retrieved from [Link]

-

AOBChem. (n.d.). 1-Bromo-4-iodo-2-(methylsulfonyl)benzene. Retrieved from [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

AOBChem. (n.d.). 1-Bromo-4-iodo-2-(methylsulfonyl)benzene. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-iodo-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Sourcing Allies. (2025, October 16). 1-Bromo-4-(methylsulfinyl)benzene: A Key Building Block in Chemical Synthesis. Retrieved from [Link]

-

Lee, J., et al. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]

-

Kinetic and product studies for the oxidation of organic sulfides and sulfoxides in the presence of transition metal complexes b. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. calibrechem.com [calibrechem.com]

- 9. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Spectroscopic Data of 2-Bromo-5-iodophenyl methyl sulphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodophenyl methyl sulphone . The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven insights into the experimental methodologies and data interpretation. This guide is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and Properties

This compound is a halogenated aromatic sulfone with the chemical formula C₇H₆BrIO₂S and a molecular weight of 399.99 g/mol . Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a methyl sulfonyl group. The precise arrangement of these substituents on the aromatic ring dictates its chemical reactivity and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 3.1 - 3.3 | Singlet | - |

| Ar-H | 7.8 - 8.2 | Multiplet |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (CH₃): A singlet is predicted for the methyl protons of the sulfonyl group, typically appearing in the downfield region around 3.1-3.3 ppm due to the electron-withdrawing nature of the adjacent sulfonyl group.

-

Aromatic Protons (Ar-H): The aromatic region is expected to show a complex multiplet pattern between 7.8 and 8.2 ppm. The three protons on the benzene ring are in different chemical environments due to the diverse electronic effects of the bromine, iodine, and methyl sulfonyl substituents. Their specific chemical shifts and coupling patterns would provide detailed information about their relative positions on the ring. The proton ortho to the electron-withdrawing sulfonyl group is expected to be the most deshielded and appear at the lowest field.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 44 - 46 |

| C-Br | 118 - 122 |

| C-I | 92 - 96 |

| C-SO₂ | 140 - 144 |

| Ar-CH | 130 - 145 |

Interpretation of the ¹³C NMR Spectrum:

-

Methyl Carbon (CH₃): The carbon of the methyl group is predicted to resonate around 44-46 ppm.

-

Aromatic Carbons: The six aromatic carbons will each give a distinct signal.

-

The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the range of 92-96 ppm.

-

The carbon atom attached to the bromine (C-Br) is predicted to appear around 118-122 ppm.

-

The carbon atom bearing the methyl sulfonyl group (C-SO₂) will be significantly downfield, in the region of 140-144 ppm, due to the strong electron-withdrawing effect of the sulfonyl group.

-

The remaining three aromatic CH carbons are expected to resonate between 130 and 145 ppm.

-

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound reveals characteristic absorption bands.

Predicted IR Spectral Data

The following table summarizes the key predicted IR absorption bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | Medium |

| S=O asymmetric stretch | 1350 - 1300 | Strong |

| S=O symmetric stretch | 1160 - 1120 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-S stretch | 800 - 600 | Medium |

| C-Br stretch | 700 - 500 | Medium |

| C-I stretch | 600 - 485 | Medium |

Interpretation of the IR Spectrum:

-

Sulfonyl Group (SO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Methyl Group (CH₃): Aliphatic C-H stretching of the methyl group will be observed in the 2980-2850 cm⁻¹ range.

-

Halogen-Carbon Bonds: The C-Br and C-I stretching vibrations are expected in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used to obtain the IR spectrum of a solid sample.

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

The predicted electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Interpretation |

| 398/400 | [C₇H₆⁷⁹Br¹²⁷IO₂S]⁺· / [C₇H₆⁸¹Br¹²⁷IO₂S]⁺· | Molecular ion (M⁺·) showing isotopic pattern for Bromine |

| 321/323 | [C₇H₆⁷⁹Br¹²⁷OS]⁺· / [C₇H₆⁸¹Br¹²⁷OS]⁺· | Loss of SO |

| 242/244 | [C₆H₃⁷⁹Br¹²⁷I]⁺· | Loss of CH₃SO₂ |

| 214 | [C₇H₆¹²⁷IO₂S]⁺· | Loss of Br |

| 165 | [C₆H₄¹²⁷I]⁺ | Loss of Br and SO₂ |

| 115 | [C₆H₄Br]⁺ | Loss of I and SO₂ |

| 79 | [CH₃SO₂]⁺ | Methyl sulfonyl cation |

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺·): The molecular ion peak is expected at m/z 398 and 400, reflecting the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (·CH₃) from the sulfonyl group is a common fragmentation pathway for methyl sulfones.

-

Cleavage of the C-S bond can lead to the loss of the methyl sulfonyl radical (·SO₂CH₃), resulting in a fragment ion corresponding to the dihalobenzene radical cation.

-

Loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of aryl sulfones.

-

Cleavage of the C-Br and C-I bonds will also be observed.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted key fragmentation pathways for this compound in an electron ionization mass spectrometer.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. The provided experimental protocols and interpretative insights serve as a valuable resource for researchers working with this compound. The combination of these spectroscopic techniques allows for the unambiguous structural elucidation and characterization of this and related molecules, which is fundamental for its application in scientific research and drug development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Online spectral prediction tools such as those found on websites like ChemDoodle, NMRDB.org, and the NIST Chemistry WebBook can provide useful estimations of spectral data.

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-iodophenyl methyl sulphone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's dissolution, absorption, and ultimately, its bioavailability. Poor solubility can lead to erratic absorption, suboptimal in-vivo exposure, and significant challenges in formulation development, often resulting in the termination of otherwise promising candidates. This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-5-iodophenyl methyl sulphone, a compound of interest within contemporary research pipelines. As a Senior Application Scientist, my objective is to not only present standardized protocols but to also instill a deeper understanding of the underlying principles and the rationale behind experimental choices, empowering researchers to generate robust and reliable solubility data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation upon which its solubility profile is built. This compound is a halogenated aromatic sulfone with the following key characteristics:

| Property | Value | Source |

| CAS Number | 1820619-59-7 | [1][2] |

| Molecular Formula | C₇H₆BrIO₂S | [1] |

| Molecular Weight | 392.99 g/mol | [1] |

| Chemical Structure | (Structure based on name) |

The presence of two bulky, lipophilic halogen atoms (bromine and iodine) alongside a polar methyl sulfone group suggests a molecule with a complex solubility behavior. The aromatic ring contributes to its hydrophobic character, while the sulfone group can participate in dipole-dipole interactions and potentially hydrogen bonding with appropriate solvents. This structural dichotomy anticipates that the solubility of this compound will be highly dependent on the polarity of the solvent system.[3][4][5]

Core Directive: Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery: thermodynamic and kinetic solubility.[3][6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6][7][8] It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and is essential for formulation development.[7] The most common method for its determination is the shake-flask method.[9]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated stock solution (often in DMSO) into an aqueous buffer.[3][6][10] It is a high-throughput screening method widely used in early drug discovery to quickly assess the solubility of a large number of compounds.[3][10][11] While not a true equilibrium value, it provides a valuable indication of a compound's propensity to precipitate from a supersaturated solution, which is relevant to many in vitro biological assays.

This guide will provide detailed protocols for both thermodynamic and kinetic solubility determination, allowing for a comprehensive characterization of this compound.

Experimental Protocols: A Self-Validating System for Solubility Determination

The following protocols are designed to be robust and self-validating, incorporating best practices to ensure the generation of high-quality, reproducible data.

Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Principle: An excess of the solid compound is equilibrated with a solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested to build a comprehensive profile. Recommended solvents include:

-

Purified Water (Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl), pH ~1.2

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C). The choice of temperature should be relevant to the intended application (e.g., 37°C for physiological relevance).

-

Agitate the samples for a predetermined period to allow for equilibrium to be reached. A typical duration is 24-48 hours. It is advisable to perform a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Thermodynamic solubility determination workflow.

Part 2: Kinetic Solubility Determination (High-Throughput Assay)

This method provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The amount of compound that remains in solution after a short incubation period is then measured.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (e.g., a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

-

Incubation:

-

Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

-

Detection and Quantification:

-

Nephelometric Method: Measure the light scattering of the samples using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the concentration at which a significant increase in scattering is observed.

-

Direct UV/HPLC Method: After incubation, filter the samples through a filter plate (e.g., 0.45 µm) to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or HPLC.[1][3]

-

Diagram of the Kinetic Solubility Workflow:

Caption: Kinetic solubility determination workflow.

Part 3: Analytical Methodologies

Accurate quantification is the cornerstone of reliable solubility data.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12][13]

-

Method Development: A reverse-phase HPLC method is generally suitable for a compound like this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at the wavelength of maximum absorbance (λmax) of the compound. The λmax should be determined by scanning a dilute solution of the compound across a range of UV wavelengths.

-

Calibration: A calibration curve should be constructed using a series of known concentrations of this compound to ensure linearity and accuracy of the quantification.

-

UV-Vis Spectroscopy:

-

Principle: This technique measures the absorbance of light by a compound in solution, which is directly proportional to its concentration (Beer-Lambert Law).

-

Application: UV-Vis spectroscopy can be a simpler and faster alternative to HPLC for quantification, provided the compound has a suitable chromophore and there are no interfering substances in the sample matrix.[14][15]

-

Procedure:

-

Determine the λmax of this compound in the relevant solvent.

-

Prepare a standard curve by measuring the absorbance of a series of solutions with known concentrations.

-

Measure the absorbance of the unknown samples and determine their concentration from the standard curve.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water (pH 7.0) | 25 | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | 37 | [Insert Data] | [Insert Data] |

| 0.1 N HCl | 37 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | N/A |

| DMSO | 25 | [Insert Data] | N/A |

Interpretation of Results:

-

Low Aqueous Solubility: If the thermodynamic solubility in aqueous buffers is low (e.g., <10 µg/mL), this indicates a potential for poor oral absorption and may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance solubility.[16]

-

pH-Dependent Solubility: A significant difference in solubility between the acidic (0.1 N HCl) and neutral (PBS) conditions would suggest that the compound's ionization state influences its solubility. This is a critical consideration for predicting its behavior in the gastrointestinal tract.

-

Discrepancy between Kinetic and Thermodynamic Solubility: A large difference between the kinetic and thermodynamic solubility values can indicate a high degree of supersaturation is achievable, which can sometimes be leveraged in formulation design. However, it also highlights the risk of precipitation in vivo.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility profile of this compound is indispensable for its rational progression as a drug candidate. The methodologies outlined in this guide provide a robust framework for generating high-quality, decision-enabling data. By embracing the principles of both thermodynamic and kinetic solubility and employing validated analytical techniques, researchers can confidently characterize this compound and make informed decisions regarding its future development. This rigorous, science-driven approach is fundamental to navigating the complexities of the drug discovery process and ultimately, to the successful development of new medicines.

References

-

BioDuro. ADME Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

Pharmaguideline. Steps for HPLC Method Development. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]

-

Indonesian Journal of Science & Technology. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. asianjpr.com [asianjpr.com]

- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodophenyl methyl sulphone

Abstract

This technical guide provides a comprehensive overview of a robust and strategically designed synthetic pathway for the preparation of 2-Bromo-5-iodophenyl methyl sulphone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the starting materials, multi-step synthesis, and underlying chemical principles. The guide emphasizes a logical, field-proven approach, ensuring scientific integrity and reproducibility. Detailed experimental protocols, data summaries, and mechanistic insights are provided to facilitate the successful synthesis of the target molecule.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it a valuable building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a methyl sulfonyl group—offers multiple points for selective chemical modification, enabling the construction of complex molecular architectures.

The synthetic strategy outlined in this guide prioritizes regioselectivity and overall efficiency. A direct, multi-halogenation and subsequent functionalization of a simple benzene ring or phenyl methyl sulphone is fraught with challenges related to poor control over the position of substitution, leading to isomeric mixtures that are difficult to separate. The directing effects of the substituents (the methylsulfonyl group being a meta-director, and the halogens being ortho-, para-directors) would likely result in a complex product distribution.

Therefore, a more controlled and linear synthetic approach is proposed, commencing with a readily available, di-halogenated starting material. This strategy leverages the well-established differential reactivity of carbon-halogen bonds to ensure a predictable and high-yielding synthesis.

The chosen synthetic pathway can be visualized as a three-stage process:

This guide will now delve into the specifics of each stage, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.

Starting Materials and Reagents

The successful execution of this synthesis relies on the availability and purity of the starting materials. The following table summarizes the key reagents required for the proposed pathway.

| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Key Role | Typical Suppliers |

| 4-Bromoaniline |  | 106-40-1 | 172.02 | Primary Starting Material | Sigma-Aldrich, TCI, Acros |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | Diazotizing Agent | Major chemical suppliers |

| Potassium Iodide | KI | 7681-11-0 | 166.00 | Iodinating Agent | Major chemical suppliers |

| 1-Bromo-4-iodobenzene |  | 589-87-7 | 282.90 | Key Intermediate | Sigma-Aldrich, TCI, Combi-Blocks |

| Sodium Thiomethoxide | NaSMe | 5188-07-8 | 70.09 | Nucleophile for Thioetherification | Sigma-Aldrich, Strem Chemicals |

| meta-Chloroperoxybenzoic acid (m-CPBA) |  | 937-14-4 | 172.57 | Oxidizing Agent | Sigma-Aldrich, Acros Organics |

| Hydrogen Peroxide (30% aq. soln.) | H₂O₂ | 7722-84-1 | 34.01 | Alternative Oxidizing Agent | Major chemical suppliers |

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of 1-Bromo-4-iodobenzene

The synthesis of the key intermediate, 1-bromo-4-iodobenzene, is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary anilines to a wide range of functional groups.[1][2]

Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromoaniline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled solution of concentrated sulfuric acid (2.0 eq) in water, maintaining the internal temperature below 10 °C. To this stirring suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

-